2-(4-Piperidinyl)-1,3-propanediol
Description
2-(4-Piperidinyl)-1,3-propanediol is a synthetic organic compound featuring a 1,3-propanediol backbone substituted at the 2-position with a piperidinyl group. This compound is structurally distinct from naturally occurring lignans and phenolic derivatives, which often feature aromatic substituents.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-piperidin-4-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H17NO2/c10-5-8(6-11)7-1-3-9-4-2-7/h7-11H,1-6H2 |
InChI Key |
DDSSGKLNRTUEJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidinyl)-1,3-propanediol typically involves the reaction of piperidine with epichlorohydrin under basic conditions. The reaction proceeds through the nucleophilic attack of the nitrogen atom in piperidine on the epoxide ring of epichlorohydrin, followed by ring-opening and subsequent formation of the diol structure.
Industrial Production Methods
Industrial production methods for 2-(4-Piperidinyl)-1,3-propanediol often involve continuous flow synthesis techniques to ensure high yield and purity. These methods may utilize catalysts such as copper or nickel to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Piperidinyl)-1,3-propanediol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-(4-Piperidinyl)-1,3-propanediol, such as ketones, aldehydes, alcohols, and substituted piperidines.
Scientific Research Applications
2-(4-Piperidinyl)-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(4-Piperidinyl)-1,3-propanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Natural lignans and phenolic 1,3-propanediol derivatives are abundant in plants. Key examples include:
- Erythro-1,2-bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol: Isolated from Xanthium sibiricum (, compound 11), this lignan exhibits two aromatic rings with hydroxyl and methoxy groups. It demonstrates antioxidant properties typical of phenolic compounds .
- Threo-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol: Found in Crataegus pinnatifida (, compound 1), this derivative has a complex aryl-ether linkage and is associated with anti-inflammatory activity .
Key Differences :
- Substituent Type : The target compound replaces aromatic groups with a piperidinyl ring, reducing polarity and increasing basicity.
- Biological Activity : Aromatic lignans often exhibit antioxidant and anti-inflammatory effects, while piperidine-containing analogs may target neurological or microbial pathways .
Nitrogen-Containing Derivatives
- 3-(4-Piperidinyl)-1-propanol: A propanol analog with a piperidinyl group (). Unlike 1,3-propanediol, it has a single hydroxyl group, reducing hydrogen-bonding capacity. This compound is used in synthetic intermediates .
- 2-(4-Aminobutyl)-1,3-propanediol: A linear aminoalkyl-substituted diol (). Its primary amine group enhances water solubility, contrasting with the cyclic secondary amine in the target compound .
- 2-Amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol: A synthetic amino-diol with a hydrophobic arylalkyl chain, studied for immunosuppressive applications (). Its branched structure differs from the piperidine-substituted linear backbone of the target .
Key Differences :
- Functional Groups: Piperidine confers rigidity and moderate basicity (pKa ~11), while aminoalkyl groups offer flexibility and higher basicity.
- Applications: Amino-diols are explored for drug delivery (e.g., APD linker in ), whereas piperidine derivatives may serve as chiral building blocks or bioactive molecules .
Heterocyclic Ether Derivatives
- 3-(4-Phenylpiperazin-1-yl)propane-1,2-diol: Features a piperazine ring with a phenyl group ().
Key Differences :
- Ring Structure : Piperazine (two nitrogens) vs. piperidine (one nitrogen) alters electronic properties and metabolic stability.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Natural vs. Synthetic: Natural 1,3-propanediol derivatives predominantly feature aromatic substituents with antioxidant roles, while synthetic analogs with nitrogenous groups (e.g., piperidine) expand utility in drug design .
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